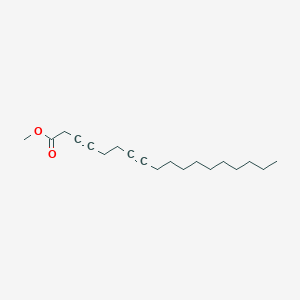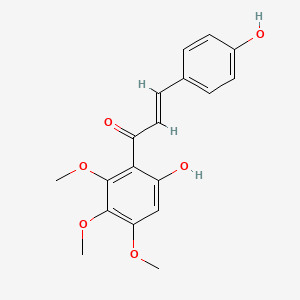
4,6'-Dihydroxy-2',3',4'-trimethoxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone is a flavonoid-type compound belonging to the chalcone class of phenolic compounds. Chalcones are known for their diverse biological activities and are often referred to as “open-chain flavonoids.” This compound is characterized by its unique chemical structure, which includes multiple hydroxyl and methoxy groups, contributing to its bioactivity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcones.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.
Major Products Formed
The major products formed from these reactions include oxidized chalcones, dihydrochalcones, and various substituted derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive chalcones and flavonoids.
Biology: The compound exhibits significant anti-inflammatory, antioxidant, and antimicrobial activities, making it a valuable tool in biological research.
Medicine: Research has shown its potential in cancer therapy, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of 4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone involves multiple molecular targets and pathways:
Antioxidant: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anticancer: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone can be compared with other similar chalcones, such as:
- 2’,4’-Dihydroxy-3’,4’,6’-trimethoxychalcone
- 2’,3-Dihydroxy-4,4’,6’-trimethoxychalcone
- 4-Hydroxy-2’,3,4’,6’-tetramethoxychalcone
These compounds share similar structural features but differ in the position and number of hydroxyl and methoxy groups, which can influence their biological activities and chemical reactivity .
Properties
CAS No. |
59567-92-9 |
|---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O6/c1-22-15-10-14(21)16(18(24-3)17(15)23-2)13(20)9-6-11-4-7-12(19)8-5-11/h4-10,19,21H,1-3H3/b9-6+ |
InChI Key |
MZHFFPDKHDLFKQ-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=C(C=C2)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)



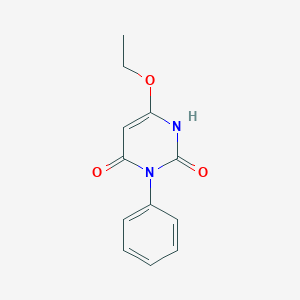
phosphanium iodide](/img/structure/B14613819.png)
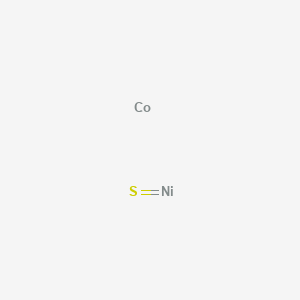

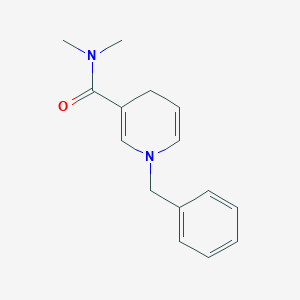

![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
